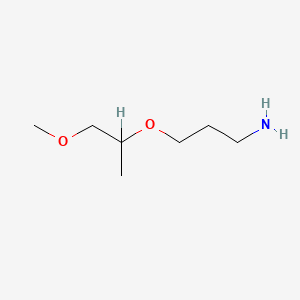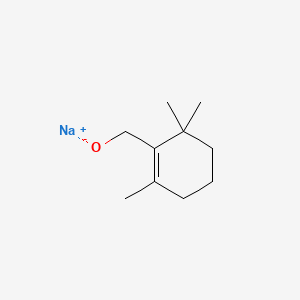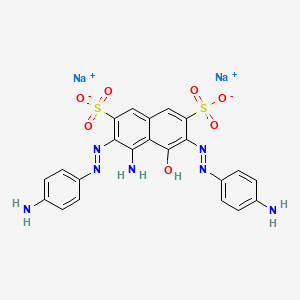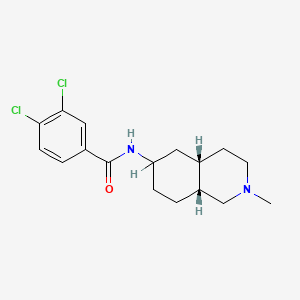
cis-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline: is a complex organic compound characterized by its unique structure, which includes a decahydroisoquinoline core substituted with a 3,4-dichlorobenzamido group and a methyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline typically involves multiple steps, starting with the preparation of the decahydroisoquinoline core This can be achieved through hydrogenation of isoquinoline derivatives under high pressure and temperature conditions
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The dichlorobenzamido group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.
Major Products:
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with substituted nucleophiles in place of chlorine atoms.
科学研究应用
Chemistry: The compound is studied for its potential as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, cis-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is explored for its potential therapeutic properties, including its ability to modulate biological pathways that are relevant to diseases such as cancer and neurological disorders.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various formulations.
作用机制
The mechanism of action of cis-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The 3,4-dichlorobenzamido group is believed to play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The decahydroisoquinoline core provides structural stability and may facilitate the compound’s ability to cross biological membranes.
相似化合物的比较
- cis-6-(3,4-Dichlorobenzamido)-2-methyloctahydroisoquinoline
- cis-6-(3,4-Dichlorobenzamido)-2-methylhexahydroisoquinoline
- cis-6-(3,4-Dichlorobenzamido)-2-methylcyclohexane
Uniqueness: cis-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline is unique due to its specific combination of a decahydroisoquinoline core and a 3,4-dichlorobenzamido group. This structure imparts distinct chemical and biological properties that are not observed in its similar compounds, making it a valuable subject of study in various scientific fields.
属性
CAS 编号 |
57464-35-4 |
|---|---|
分子式 |
C17H22Cl2N2O |
分子量 |
341.3 g/mol |
IUPAC 名称 |
N-[(4aS,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]-3,4-dichlorobenzamide |
InChI |
InChI=1S/C17H22Cl2N2O/c1-21-7-6-11-8-14(4-2-13(11)10-21)20-17(22)12-3-5-15(18)16(19)9-12/h3,5,9,11,13-14H,2,4,6-8,10H2,1H3,(H,20,22)/t11-,13-,14?/m0/s1 |
InChI 键 |
ATSKMBMRURKEBN-ULVQEXTCSA-N |
手性 SMILES |
CN1CC[C@H]2CC(CC[C@H]2C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
CN1CCC2CC(CCC2C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



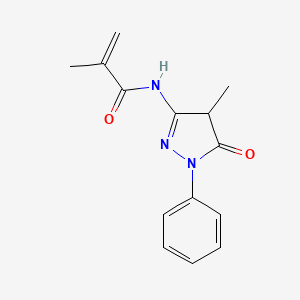
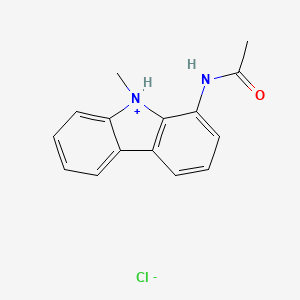


![Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13767126.png)

![(1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol](/img/structure/B13767135.png)
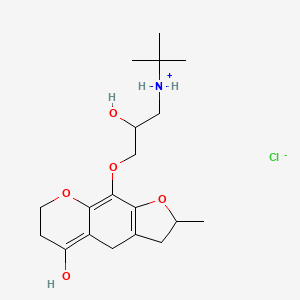
![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide](/img/structure/B13767148.png)
